

GNE-987 Demonstrates Superior Potency Over First-Generation BET Degraders

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Compound of Interest

Compound Name: GNE-987

Cat. No.: B2378190

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GNE-987, a novel PROTAC (Proteolysis Targeting Chimera), exhibits significantly enhanced potency in degrading BET (Bromodomain and Extra-Terminal) proteins compared to first-generation BET degraders such as dBET1 and MZ1. This increased potency translates to more effective inhibition of cancer cell viability and oncogene expression at substantially lower concentrations.

GNE-987 is a chimeric small molecule designed to hijack the cell's natural protein disposal system to eliminate BET proteins, which are key regulators of gene transcription and are implicated in various cancers.^{[1][2][3]} It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.^{[3][4]} This mechanism of action offers a distinct advantage over simple inhibition, leading to a more profound and sustained downstream effect.

In contrast, first-generation BET degraders like dBET1 and MZ1, while pioneering the field, generally exhibit lower potency. dBET1 recruits the Cereblon (CRBN) E3 ubiquitin ligase, while MZ1, similar to **GNE-987**, utilizes VHL.^{[5][6][7]}

Quantitative Comparison of Potency

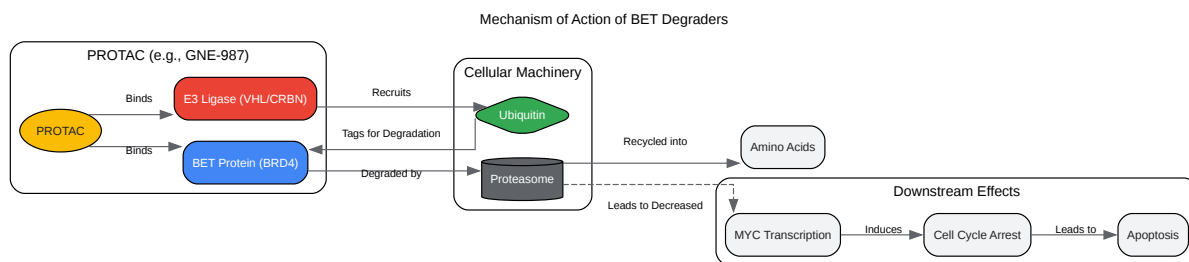
The superior potency of **GNE-987** is evident in its picomolar degradation capability and subsequent low nanomolar to picomolar anti-proliferative activity in various cancer cell lines.

Compound	Target E3 Ligase	Cell Line	DC50 (BRD4 Degradation)	IC50 (Cell Viability)	Reference
GNE-987	VHL	EOL-1 (AML)	0.03 nM	0.02 nM	[4][8]
HL-60 (AML)	-	0.03 nM	[4][8]		
dBET1	CRBN	SUM149 (Breast Cancer)	430 nM	-	[9]
MV4;11 (AML)	-	140 nM	[9]		
MZ1	VHL	H661 (Lung Cancer)	8 nM	-	
H838 (Lung Cancer)	23 nM	-			
ABC DLBCL	-	49 nM (median)	[6]		

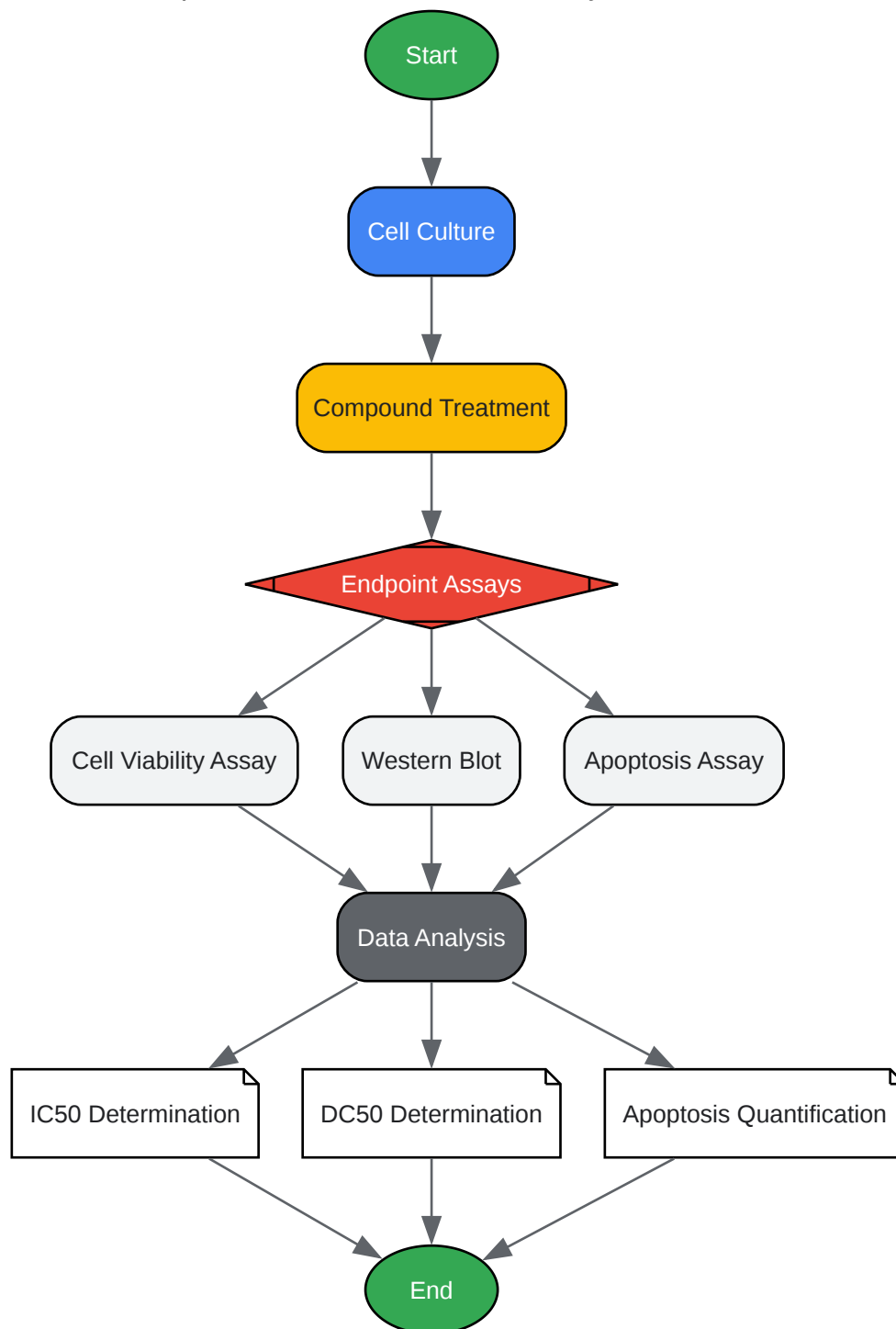
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell viability. AML: Acute Myeloid Leukemia; ABC DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma.

Mechanism of Action and Signaling Pathway

BET degraders, including **GNE-987**, dBET1, and MZ1, function by inducing the degradation of BET proteins, primarily BRD2, BRD3, and BRD4. This degradation prevents these proteins from acting as epigenetic "readers" of acetylated histones, thereby disrupting the transcription of key oncogenes such as MYC.[4][10] The downstream consequences include cell cycle arrest and apoptosis in cancer cells.[1][2] The interaction of BRD4 with acetylated RELA, a subunit of the NF-κB complex, is also disrupted, leading to reduced NF-κB signaling, which is crucial for inflammation and cancer progression.[11]



Experimental Workflow for Potency Assessment

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